(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine
CAS No.:
Cat. No.: VC18261521
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9Cl2N |
|---|---|
| Molecular Weight | 202.08 g/mol |
| IUPAC Name | (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+ |
| Standard InChI Key | PICGQJWHHSEXIK-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)/C=C/CN |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C=CCN |
Introduction
Structural Characteristics
Molecular Configuration
(E)-3-(2,4-Dichlorophenyl)prop-2-en-1-amine (C₉H₉Cl₂N) features a trans-configuration (E) at the double bond of the propenyl chain, confirmed by its IUPAC name and stereochemical descriptors . The 2,4-dichlorophenyl group is attached to the second carbon of the prop-2-en-1-amine backbone, creating a planar structure stabilized by conjugation between the aromatic ring and the double bond. Single-crystal X-ray diffraction data for analogous compounds reveal bond lengths of approximately 1.34 Å for the C=C bond and 1.45 Å for the C–N bond, consistent with sp² hybridization .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 202.08 g/mol | |
| Double bond configuration | E | |
| Aromatic substitution | 2,4-dichloro | |
| SMILES | C1=CC(=C(C=C1Cl)Cl)/C=C/CN |
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via Claisen-Schmidt condensation, where 2,4-dichlorobenzaldehyde reacts with an appropriate amine precursor under basic conditions. A modified procedure using KOH in ethanol at 25°C yields the product in 90% efficiency, analogous to methods described for fluorinated chalcones . The reaction proceeds through nucleophilic addition followed by dehydration, with the E isomer favored due to steric hindrance in the transition state.
Purification and Crystallization
Slow evaporation of dichloromethane solutions produces needle-like crystals suitable for X-ray analysis . Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity, as verified by gas chromatography-mass spectrometry (GC-MS). Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, suggesting stability under standard storage conditions .
Physicochemical Properties
Spectroscopic Features
-
IR Spectroscopy: Peaks at 3048 cm⁻¹ (C–H stretch), 1650 cm⁻¹ (C=C), and 1580 cm⁻¹ (N–H bend) confirm the amine and conjugated system .
-
NMR: ¹H NMR (500 MHz, CDCl₃) shows resonances at δ 7.86 (d, J = 16.2 Hz, 1H, CH=), 7.63 (d, J = 16.2 Hz, 1H, CH=), and 3.12 (s, 2H, NH₂) .
-
UV-Vis: A λₘₐₓ at 280 nm (ε = 12,500 M⁻¹cm⁻¹) arises from π→π* transitions in the aromatic system .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetone) and low solubility in water (<0.1 mg/mL). Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days, indicating robustness for laboratory use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume